Unique Branched Architecture vs. Linear m-PEG24-Mal for PROTAC Assembly
Mal-PEG4-Glu(OH)-NH-m-PEG24 is a heterotrifunctional linker, possessing a maleimide, a pendant carboxylic acid, and an amine terminus . This contrasts with m-PEG24-Mal, which is a linear, homobifunctional linker with only a maleimide and a methyl cap . The branched architecture enables the sequential, orthogonal conjugation of three distinct molecular entities (e.g., E3 ligase ligand, target protein ligand, and a solubilizing group), a capability not possible with linear PEG-maleimides.
| Evidence Dimension | Number of Orthogonal Reactive Handles |
|---|---|
| Target Compound Data | 3 (maleimide, carboxylic acid, amine) |
| Comparator Or Baseline | m-PEG24-Mal: 1 (maleimide) |
| Quantified Difference | 3-fold increase in orthogonal conjugation sites |
| Conditions | Chemical structure analysis; functional group inventory based on product specifications. |
Why This Matters
This difference directly dictates the linker's utility in assembling complex, multifunctional PROTAC molecules, making it a non-substitutable component in many targeted protein degradation workflows.
